molecular formula C9H7NO B7942750 7-methyloxindole

7-methyloxindole

Cat. No.: B7942750
M. Wt: 145.16 g/mol
InChI Key: PLZOMHFNZQIUJR-UHFFFAOYSA-N
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Description

7-methyloxindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole ring system is known for its wide-ranging biological activity and is a key scaffold in many naturally occurring molecules, such as serotonin and melatonin

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyloxindole typically involves the cyclization of ortho-substituted anilines or halobenzenes with appropriate functional groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of these synthetic routes, often optimized for yield and cost-effectiveness. Catalytic methods, such as those involving transition metals, are frequently employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 7-methyloxindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-methyloxindole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: 7-methyloxindole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 7-position can affect the compound’s electronic properties and steric interactions, leading to distinct chemical behavior compared to other indole derivatives .

Properties

IUPAC Name

7-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZOMHFNZQIUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC(=O)N=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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